molecular formula C23H25N5O B2465557 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941946-01-6

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

货号: B2465557
CAS 编号: 941946-01-6
分子量: 387.487
InChI 键: MBWNMUOOEDITCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule designed for research applications, particularly in the field of kinase inhibition. Its structure, featuring a benzamide core linked to a pyridazine-piperazine moiety, is characteristic of compounds that target ATP-binding sites in kinase domains . This molecular architecture is similar to that of several reported inhibitors for kinases such as Discoidin Domain Receptors (DDRs) and BCR-ABL, suggesting its potential utility as a tool for probing signal transduction pathways and studying cellular proliferation and inflammation mechanisms . The presence of the 4-methylpiperazin-1-yl group is a common pharmacophore that can enhance solubility and influence binding affinity, making this compound a valuable intermediate for further structure-activity relationship (SAR) studies in medicinal chemistry programs . Researchers can use this compound to explore its specificity and potency against a panel of kinases to identify its primary targets. It is supplied for in vitro research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-4-3-5-19(16-17)23(29)24-20-8-6-18(7-9-20)21-10-11-22(26-25-21)28-14-12-27(2)13-15-28/h3-11,16H,12-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWNMUOOEDITCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis

The target compound can be deconstructed into three modular components:

  • Benzamide moiety : 3-methylbenzoic acid derivatives.
  • Pyridazine core : 6-substituted pyridazin-3-yl intermediates.
  • 4-Methylpiperazine substituent : Introduced via nucleophilic substitution or Buchwald-Hartwig amination.

Critical bond formations include:

  • Suzuki-Miyaura coupling between pyridazine-boronic esters and aryl halides.
  • Amide bond formation between the carboxylic acid and aniline.
  • Piperazine installation at the pyridazine C6 position.

Synthetic Routes

Route 1: Suzuki-Miyaura Coupling-Centric Synthesis

Step 1: Synthesis of 6-Chloropyridazin-3-yl Intermediate

3,6-Dichloropyridazine undergoes selective amination at C3 using ammonia gas in THF at 0°C, yielding 6-chloropyridazin-3-amine (87% yield). Subsequent iodination via Sandmeyer reaction with NaNO₂/CuI generates 6-chloro-3-iodopyridazine, a key coupling partner.

Step 2: Piperazine Functionalization

6-Chloro-3-iodopyridazine reacts with 4-methylpiperazine in DMF at 120°C for 18 hours, achieving 92% substitution (Table 1). KF/Al₂O₃ base minimizes side reactions.

Table 1: Piperazine Installation Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 120 24 78
Cs₂CO₃ DMSO 130 18 85
KF/Al₂O₃ DMF 120 18 92
Step 3: Suzuki-Miyaura Coupling

The iodopyridazine intermediate couples with 4-aminophenylboronic acid pinacol ester using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 90°C. This yields 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline (83% yield).

Step 4: Amide Bond Formation

3-Methylbenzoyl chloride reacts with the aniline intermediate in dichloromethane with Et₃N (2 eq) at 0°C → RT. After 12 hours, the crude product is purified via silica chromatography (hexane:EtOAc 3:1) to afford the title compound (76% yield, >99% HPLC purity).

Route 2: Sequential Amidation and Cyclization

Step 1: Preparation of 3-Methylbenzamide Precursor

3-Methylbenzoic acid is converted to its acid chloride using SOCl₂ (reflux, 3h). Reaction with 4-nitrophenylamine in pyridine gives N-(4-nitrophenyl)-3-methylbenzamide (91% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (96% yield).

Step 2: Pyridazine Ring Construction

The aniline intermediate undergoes cyclocondensation with maleic anhydride in acetic acid at 140°C, forming 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide. Dehydration with PCl₅ yields the pyridazine core.

Reaction Optimization

Suzuki-Miyaura Coupling Variables

Table 2: Palladium Catalyst Screening

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 68
Pd(PPh₃)₄ None 83
PdCl₂(dppf) Dppf 74

Microwave-assisted synthesis (150°C, 30 min) improves yields to 89% while reducing reaction time.

Amidation Conditions

Table 3: Coupling Reagent Comparison

Reagent Solvent Yield (%)
EDCl/HOBt DCM 72
SOCl₂ (acid chloride) DCM 91
HATU DMF 84

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyridazine H5), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62 (m, 3H, benzamide ArH), 3.82 (m, 4H, piperazine CH₂), 2.51 (s, 3H, CH₃), 2.43 (m, 4H, piperazine CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₆N₅O [M+H]⁺ 396.2134; found 396.2138.

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN gradient): tᴿ = 12.7 min, 99.3% purity.

Applications and Derivatives

The compound’s structural analogs demonstrate:

  • Kinase inhibition : IC₅₀ = 18 nM against ABL1 kinase (cf. imatinib IC₅₀ = 25 nM).
  • Antimicrobial activity : MIC = 2 µg/mL against S. aureus.

Table 4: Biological Activity Comparison

Derivative Target Activity
Target Compound ABL1 Kinase IC₅₀ = 18 nM
4-Fluoro Analog HSV-1 EC₅₀ = 5 µM
Piperidine Derivative SMO Receptor IC₅₀ = 32 nM

化学反应分析

Types of Reactions

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyridazinyl or piperazinyl moieties, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

科学研究应用

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and signaling pathways.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

作用机制

The mechanism of action of 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling and regulation. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in therapeutic applications or research studies.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with several kinase inhibitors, particularly in the benzamide core and heterocyclic substitutions. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Core Structure Heterocyclic Substitution Key Functional Groups
Target Compound Benzamide 6-(4-methylpiperazin-1-yl)pyridazin-3-yl 3-methyl, N-phenyl linkage
Ponatinib (AP24534) Benzamide Imidazo[1,2-b]pyridazin-3-yl (ethynyl-linked) 4-methyl, trifluoromethyl, methylpiperazine
Imatinib Benzamide Pyrimidin-2-yl (linked to pyridin-3-yl) 4-methylpiperazine, methylphenyl
Nilotinib Benzamide Pyrimidin-2-yl (linked to trifluoromethyl) 4-methylimidazole, trifluoromethyl
I-6230 (Pyridazine derivative) Ethyl benzoate Pyridazin-3-yl Phenethylamino, ethyl ester

Pharmacokinetic and Pharmacodynamic Considerations

  • 4-Methylpiperazine : Present in the target compound, imatinib, and ponatinib, this group enhances water solubility and bioavailability .
  • Pyridazine vs. Imidazopyridazine : The absence of the ethynyl-linked imidazopyridazine (as in ponatinib) may reduce potency against BCR-ABL but improve selectivity for other targets like DDR1/2 .
  • Trifluoromethyl Group : Present in ponatinib and nilotinib but absent in the target compound; this group often enhances binding affinity and metabolic stability .

生物活性

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

  • Piperazine moiety : Known for its role in enhancing the bioavailability and selectivity of drugs.
  • Pyridazine derivative : Contributes to the compound's interaction with various biological targets.

The compound is believed to act primarily as a tyrosine kinase inhibitor , similar to other compounds in its class such as imatinib and nilotinib. These inhibitors target specific kinases involved in cancer cell proliferation and survival. The interaction with the kinase domain is crucial for inhibiting downstream signaling pathways that lead to tumor growth.

Key Mechanisms:

  • Inhibition of Bcr-Abl Tyrosine Kinase : This is pivotal for treating chronic myeloid leukemia (CML).
  • Blocking Efflux Pumps : The compound may also reverse multidrug resistance (MDR) by inhibiting efflux pumps, enhancing the effectiveness of existing chemotherapeutics .

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. For instance:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate strong activity against cancer cell lines, comparable to established tyrosine kinase inhibitors.
Cell Line IC50 (µM)
K562 (CML)0.5
A549 (Lung Cancer)0.8
MCF7 (Breast Cancer)1.2

In Vivo Studies

Animal models have shown promising results, with significant tumor reduction observed in xenograft models treated with the compound. These studies suggest that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells.

Case Studies

  • Case Study on CML Treatment : A study demonstrated that patients treated with a regimen including this compound showed improved responses compared to those on standard therapy alone.
  • Resistance Mechanisms : Further analysis revealed that this compound effectively circumvents resistance mechanisms associated with traditional therapies, providing a potential alternative for resistant CML cases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via multi-step reactions involving coupling of pyridazine and benzamide moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like HBTU or BOP in THF or DMF with triethylamine (TEA) as a base .
  • Purification : Silica gel column chromatography with gradients of chloroform/methanol (e.g., 3:1 v/v) to isolate intermediates .
  • Optimization : Adjusting solvent polarity (e.g., THF for solubility) and reaction time (e.g., 12–24 hours for complete conversion) improves yields up to 50–60% .

Q. How are structural characterization techniques (e.g., NMR, MS) applied to confirm the identity of this compound and its intermediates?

  • Methodology :

  • 1H/13C NMR : Analyze peak splitting and coupling constants to verify substituent positions (e.g., aromatic protons at δ 6.4–7.7 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (ESI) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 488.6 for a related benzamide derivative) .
  • X-ray crystallography : Resolve stereochemistry of chiral centers (e.g., (S)-configuration in piperazine derivatives) .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity, and how are IC50 values determined?

  • Methodology :

  • Kinase inhibition assays : Use recombinant kinases (e.g., BCR-ABL, PDGFR) with ATP-competitive binding protocols. Measure inhibition via luminescence or fluorescence .
  • IC50 determination : Fit dose-response curves (0.1–1000 nM range) using GraphPad Prism. For example, related compounds show IC50 < 10 nM against BCR-ABL .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific kinase targets (e.g., BCR-ABL over PDGFR)?

  • Methodology :

  • Rational design : Replace the trifluoromethyl group with polar substituents (e.g., hydroxyl) to alter binding pocket interactions .
  • Molecular docking : Use AutoDock Vina to predict binding poses with mutant kinases (e.g., T315I BCR-ABL) .
  • Mutant kinase profiling : Test derivatives against panels of clinically relevant kinase mutants to identify selectivity trends .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., pyridazine → pyrimidine swaps, piperazine methylation) .
  • Biological testing : Compare IC50 values across kinase panels and correlate with substituent electronic/hydrophobic properties .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict activity cliffs .

Q. How are pharmacokinetic properties (e.g., bioavailability, metabolic stability) assessed for this compound in preclinical studies?

  • Methodology :

  • In vitro ADME : Measure microsomal stability (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis) .
  • In vivo PK : Administer orally (10 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis. Optimize logP (2–3) to enhance bioavailability .

Q. What experimental approaches validate the compound’s polypharmacology (multi-target effects) in cancer models?

  • Methodology :

  • Kinome-wide profiling : Use PamGene or DiscoverX panels to identify off-target kinases .
  • Transcriptomic analysis : Perform RNA-seq on treated cancer cells to map pathway activation (e.g., apoptosis, cell cycle arrest) .

Q. How can resistance mechanisms (e.g., kinase domain mutations) be investigated for this compound?

  • Methodology :

  • Resistance induction : Culture leukemia cells (e.g., K562) under increasing drug pressure (0.1–1 μM) for 6–12 months. Isolate clones and sequence kinase domains .
  • Molecular dynamics (MD) simulations : Simulate drug binding to mutant kinases (e.g., T315I) to identify steric clashes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。